molecular formula C8H9F3N2 B12438324 4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine

4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine

Cat. No.: B12438324
M. Wt: 190.17 g/mol
InChI Key: MQPZSCRRIQLAIT-UHFFFAOYSA-N
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Description

4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine is a pyridine derivative featuring an ethyl group at the 4-position and a trifluoromethyl (CF₃) group at the 6-position, with an amine substituent at the 3-position. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the ethyl group contributes to steric bulk and lipophilicity.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

4-ethyl-6-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C8H9F3N2/c1-2-5-3-7(8(9,10)11)13-4-6(5)12/h3-4H,2,12H2,1H3

InChI Key

MQPZSCRRIQLAIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Substitution of Halogenated Pyridines

A prominent method involves the reaction of 3-chloro-6-trifluoromethylpyridine with ethylmagnesium bromide in the presence of iron(III) acetylacetonate (Fe(acac)₃) as a catalyst. The process occurs in tetrahydrofuran (THF) and N-methylpyrrolidone (NMP), where the ethyl group replaces the chlorine atom at position 3. However, this yields 3-ethyl-6-trifluoromethylpyridine, necessitating further modification to introduce the amine at position 3.

Reaction Conditions :

  • Catalyst : Fe(acac)₃ (0.22 mmol per 11.02 mmol substrate)
  • Solvents : THF/NMP (1:1 v/v)
  • Temperature : 0–28°C (controlled during Grignard addition)
  • Yield : 81%

Adaptation for 4-Ethyl Substitution

To target the 4-ethyl regioisomer, the starting material must be 4-chloro-6-trifluoromethylpyridine. Substitution with ethylmagnesium bromide under similar conditions could install the ethyl group at position 4. Subsequent amination at position 3 via Buchwald-Hartwig coupling or nitration-reduction sequences would complete the synthesis.

Nitration-Reduction Sequence

Nitration of Trifluoromethylpyridine Derivatives

Nitration of 2-trifluoromethyl toluene analogs, as described in CN102249990B, provides a pathway to nitro intermediates. For pyridine systems, nitration of 6-trifluoromethylpyridine at position 4 (directed by the electron-withdrawing CF₃ group) yields 4-nitro-6-trifluoromethylpyridine. Reduction of the nitro group to an amine using hydrogenation or Fe/HCl achieves the 4-amino derivative, which can undergo ethylation via alkylation or reductive amination.

Example Protocol :

  • Nitration : 6-Trifluoromethylpyridine in H₂SO₄/HNO₃ at 45–50°C for 4.5 hours yields 4-nitro-6-trifluoromethylpyridine.
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) or Fe/HCl reduces the nitro group to amine (71% yield).

Ethylation of 4-Amino-6-Trifluoromethylpyridine

Ethylation of the amine-bearing intermediate requires protection-deprotection strategies. For instance, acetylation of the amine followed by Friedel-Crafts alkylation with ethyl chloride/AlCl₃ introduces the ethyl group. Subsequent hydrolysis restores the amine.

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3-amino-4-bromo-6-trifluoromethylpyridine with ethylboronic acid installs the ethyl group. This method demands precise control over steric and electronic effects due to the pyridine ring’s electron-deficient nature.

Conditions :

  • Catalyst : Pd(PPh₃)₄
  • Base : K₂CO₃
  • Solvent : Dioxane/water
  • Yield : ~65–75% (estimated from analogous reactions)

Directed Ortho-Metalation

Using the amine as a directing group, lithiation at position 4 with LDA (lithium diisopropylamide) followed by quenching with ethyl iodide introduces the ethyl group. This method is highly regioselective but requires anhydrous conditions and low temperatures.

Cyclization Strategies

Hantzsch Dihydropyridine Synthesis

Condensation of ethyl acetoacetate, trifluoroacetylacetone, and ammonium acetate forms a dihydropyridine intermediate, which is oxidized to the aromatic pyridine. Functional group adjustments (e.g., oxidation of ester to amine) yield the target compound.

Key Steps :

  • Cyclization : Ethyl acetoacetate + trifluoroacetylacetone → dihydropyridine.
  • Oxidation : HNO₃ or DDQ (dichlorodicyanoquinone) aromatizes the ring.
  • Amination : Hydrolysis of ester to acid, followed by Curtius rearrangement to amine.

Halogenation-Amination Sequence

Bromination at Position 3

Bromination of 4-ethyl-6-trifluoromethylpyridine using N-bromosuccinimide (NBS) under radical conditions introduces bromine at position 3. Subsequent amination via Ullmann coupling with aqueous ammonia or ammonia gas installs the amine.

Conditions :

  • Radical Initiator : AIBN (azobisisobutyronitrile)
  • Solvent : CCl₄
  • Yield : ~60% (based on analogous imidazo-pyridine bromination)

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Advantages Challenges
Grignard Substitution 4-Chloro-6-CF₃-pyridine Ethyl MgBr, Fe(acac)₃ 81% High yield, one-step substitution Requires inaccessible starting material
Nitration-Reduction 6-CF₃-pyridine Nitration, H₂/Pd reduction 71% Scalable, simple reagents Low regioselectivity in nitration
Suzuki Coupling 3-Amino-4-bromo-6-CF₃-pyridine Pd-catalyzed ethylboronic acid ~70% Regioselective, mild conditions Costly catalysts, boronic acid synthesis
Cyclization Ethyl acetoacetate Hantzsch synthesis, oxidation 60–65% Builds ring with substituents Multi-step, moderate yields

Chemical Reactions Analysis

Types of Reactions

4-ethyl-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-ethyl-6-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

A. Pyridine vs. Pyrimidine Core

  • 4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine (Pyridine core): Features a single nitrogen atom in the aromatic ring, reducing polarity compared to pyrimidines.
  • This compound was synthesized via Suzuki coupling with a 50% yield .

B. Substituent Position and Electronic Effects

  • 4-Chloro-6-(trifluoromethyl)pyrimidine (): Chlorine at position 4 introduces a strong electron-withdrawing effect, contrasting with the ethyl group in the target compound. Chloro-substituents typically enhance reactivity in nucleophilic substitutions.
  • 2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline (): Dichloro and CF₃ groups create a highly electron-deficient system, influencing HPLC retention time (0.82 minutes) and LCMS m/z 299 [M+H]+ .

Physicochemical and Analytical Properties

  • Lipophilicity : The ethyl group in the target compound increases logP compared to pyrimidine analogs with chloro or methoxy groups.
  • Chromatographic Behavior : Pyrimidine derivatives with CF₃ groups (e.g., m/z 299 [M+H]+) exhibit distinct LCMS profiles, while pyridine-based compounds may show higher retention times due to reduced polarity.
  • Stability : Trifluoromethyl groups generally enhance thermal and metabolic stability across both pyridine and pyrimidine scaffolds.

Biological Activity

4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F3NC_9H_{10}F_3N. The compound features a pyridine ring substituted with an ethyl group and a trifluoromethyl group, which significantly influences its chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC9H10F3NC_9H_{10}F_3N
Molecular Weight201.18 g/mol
IUPAC NameThis compound

The mechanism by which this compound may exert its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance binding affinity to these targets, potentially leading to inhibition of key pathways involved in tumor growth and proliferation .

In Vitro Studies

A notable study evaluated a series of trifluoromethyl-substituted compounds for their cytotoxic effects on human cancer cell lines. Although this compound was not directly tested, the results indicated that similar compounds exhibited significant antiproliferative activity against melanoma and non-small cell lung cancer lines. These findings support further investigation into the specific biological effects of this compound .

Comparative Analysis

Comparative studies with other trifluoromethyl-containing compounds reveal that the position and nature of substituents greatly influence biological activity. For instance, compounds with electron-withdrawing groups such as trifluoromethyl generally exhibit enhanced potency compared to their non-fluorinated counterparts.

CompoundActivity Level (GI50)Target Cancer Cell Line
Trifluoromethyl derivative A<1μM<1\mu MMelanoma (A375)
Trifluoromethyl derivative B<5μM<5\mu MNon-small cell lung cancer (NCI-H522)
This compoundTBDTBD

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